molecular formula C5H11NO2 B8019976 DL-Valine CAS No. 25609-85-2

DL-Valine

Cat. No. B8019976
CAS RN: 25609-85-2
M. Wt: 117.15 g/mol
InChI Key: KZSNJWFQEVHDMF-UHFFFAOYSA-N
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Description

DL-Valine is an amino acid with the molecular formula C5H11NO2 . It is a part of DNA protein and has been under investigation for decades . It is used as an intermediate for the synthesis of agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs .


Synthesis Analysis

DL-Valine can be prepared through microbial asymmetric degradation of DL-valine . It can also be produced through microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase .


Molecular Structure Analysis

The molecular structure of DL-Valine has been studied using density functional theory including van der Waals interactions . The electronic properties of the two forms of valine are similar at zero pressure .


Chemical Reactions Analysis

The physicochemical properties of DL-Valine have been studied extensively. For instance, the heat capacities of L-Valine and DL-Valine were measured in the temperature range 6–300 K with an adiabatic calorimeter . The results showed that the heat capacity of L-Valine slightly exceeds that of DL-Valine in the whole studied temperature interval .


Physical And Chemical Properties Analysis

At 298.15 K, the values of heat capacity, entropy, and enthalpy of DL-Valine are equal, respectively, to 167.3 ± 0.3 J K −1 mol −1, 174.4 ± 0.3 J K −1 mol −1, and 27000 ± 50 J mol −1 . The electronic properties of the two forms of valine are similar at zero pressure .

Scientific Research Applications

  • Industrial Application : DL-Valine is used in the synthesis of agricultural pesticides, veterinary antibiotics, and pharmaceutical drugs. Its derivatives have clinical applications, such as in immune-deficiency diseases and antitumor therapy. Notably, d-valine is a component in the production of the broad-spectrum insecticide fluvalinate and the antibiotic valnemulin for animals. Additionally, d-valine is utilized in cell culture to selectively inhibit fibroblast proliferation. Microbial preparation of d-valine is recognized for its high stereo selectivity and environmental friendliness (Chen et al., 2016).

  • Pharmaceutical Research : DL-Valine has been involved in the development of prodrugs to enhance the absorption of acyclovir, an antiviral medication. Studies showed that incorporating d-valine into dipeptide prodrugs can improve their enzymatic stability and cellular permeability (Talluri et al., 2008).

  • Medical Imaging : [1-11C] DL-Valine has been studied as a potential agent for pancreatic imaging. It demonstrated high pancreatic specificity in animal studies and was synthesized for potential use in clinical imaging of pancreatic diseases (Washburn et al., 1978).

  • Microbial Degradation : Research on Candida maltosa identified its ability to degrade l-valine but not d-valine, presenting a method for d-valine preparation from dl-valine. This finding has implications for industrial production processes (Zhang et al., 2015).

  • Spectroscopy and Structural Analysis : DL-Valine has been the subject of studies in spectroscopy, where its crystal structure and vibrational modes were analyzed. Such studies contribute to our understanding of the physical and chemical properties of amino acids (Paiva et al., 2017).

Mechanism of Action

Target of Action

DL-Valine, a form of the essential amino acid valine, plays a crucial role in various biological processes. It is a part of DNA protein and is involved in the formation of proteins in the body . The propyl group of DL-Valine can form hydrophobic interactions with proteins, contributing to the formation of stable complexes .

Mode of Action

DL-Valine interacts with its targets, primarily proteins, through hydrophobic interactions. These interactions contribute to the formation of stable complexes, strengthening chemical bonds and secondary structures within proteins . DL-Valine, along with other branched-chain amino acids (BCAAs), is involved in various metabolic pathways .

Biochemical Pathways

DL-Valine is a part of the branched-chain amino acids (BCAAs) group, which includes leucine and isoleucine. These amino acids are involved in various metabolic pathways . Valine is synthesized in plants via several steps starting from pyruvic acid . It is also a precursor in the penicillin biosynthetic pathway .

Pharmacokinetics

It is known that dl-valine is more stable at 0 k temperature

Result of Action

DL-Valine has various effects at the molecular and cellular levels. It can enhance growth and reproductive performances, modulate gut microbiota, and improve immune functions . It also plays a crucial role in improving cellular mitochondrial function and has a protective effect against oxidative stress by minimizing the production of mitochondrial reactive oxygen species .

Action Environment

Environmental factors such as pressure can influence the action of DL-Valine. Studies have shown that high pressure leads to various changes in the molecular structure and electronic properties of DL-Valine . Furthermore, the presence of two forms with different chirality allows for the study of the impact of the molecule structure on the physical and chemical properties of the crystal .

Future Directions

The application of valine molecules in optical devices is quite interesting due to their different chirality . Studies conducted at high pressures make it possible to investigate the strength of chains constructed from amino acid molecules, as well as the three-dimensional grids formed by these chains . This opens up new avenues for future research and applications.

properties

IUPAC Name

2-amino-3-methylbutanoic acid
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InChI

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)
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InChI Key

KZSNJWFQEVHDMF-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C(C(=O)O)N
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Molecular Formula

C5H11NO2
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DSSTOX Substance ID

DTXSID70859522
Record name DL-Valine
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Molecular Weight

117.15 g/mol
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Physical Description

Solid; [Merck Index] White crystalline solid; [Alfa Aesar MSDS], White crystalline powder; odourless
Record name DL-Valine
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Solubility

Soluble in water; Insoluble in ether, Insoluble (in ethanol)
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Product Name

DL-Valine

CAS RN

516-06-3, 25609-85-2, 72-18-4, 640-68-6
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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